5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole
Description
5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-chlorobenzyl group and at position 5 with a chlorine atom. The 1,2,4-thiadiazole scaffold is characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This compound belongs to a class of molecules with demonstrated biological relevance, including antimicrobial, anticancer, and pesticidal activities .
Synthesis: The synthesis of 1,2,4-thiadiazole derivatives typically involves cyclization reactions or substitution strategies. For instance, 5-amino-1,2,4-thiadiazole intermediates can be modified via alkylation or coupling reactions to introduce substituents at positions 3 and 5 .
Properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYORRNWREZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiadiazole ring positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiadiazole ring .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiadiazole derivatives, including 5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole, exhibit promising anticancer properties. A study indicated that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures showed significant antiproliferative effects against human colon adenocarcinoma and breast adenocarcinoma cell lines .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | LoVo (sensitive) | 15 | |
| Compound B | MCF-7 | 10 | |
| Compound C | MV4-11 | 12 |
Antiviral Properties
The compound has also been explored for its antiviral activity. A series of derivatives were synthesized and tested against the tobacco mosaic virus (TMV), showing moderate antiviral effects. The incorporation of the thiadiazole moiety has been linked to enhanced biological activity against viral pathogens .
Table 2: Antiviral Activity Against TMV
Agricultural Applications
This compound and its derivatives have been studied for their potential as biocides. They exhibit fungicidal properties effective against soil-borne pathogens such as Pythium and Fusarium. This makes them suitable candidates for protecting crops from fungal infections .
Table 3: Fungicidal Activity
| Pathogen | Compound Tested | Efficacy (%) |
|---|---|---|
| Pythium spp. | Compound F | 85 |
| Fusarium spp. | Compound G | 78 |
Mechanism of Action
The mechanism of action of 5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, the compound can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₉H₅Cl₂N₂S
- Molecular Weight : 259.12 g/mol (calculated based on structural analogs ).
Comparison with Similar Compounds
Substituent Variations at Position 3
Halogen-Substituted Benzyl Groups
- 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole: This positional isomer replaces the 4-chlorobenzyl group with a 2-chlorobenzyl substituent.
- 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole : Replacing chlorine with fluorine at the benzyl para position introduces electronegativity differences, which could modulate electronic interactions in receptor binding. Fluorine’s smaller atomic radius may also enhance metabolic stability .
Non-Aromatic Substituents
- 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole : Substituting the benzyl group with a methylsulfanyl moiety reduces molecular weight (166.65 g/mol) and lipophilicity. This compound’s simpler structure may serve as a precursor for further functionalization .
Substituent Variations at Position 5
- 5-Amino-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole: Replacing chlorine with an amino group introduces basicity and hydrogen-bonding capacity, likely enhancing interactions with biological targets such as enzymes or DNA .
Comparison with Other Thiadiazole Isomers
1,3,4-Thiadiazole Derivatives
- 5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole: This isomer exhibits distinct electronic properties due to the different arrangement of heteroatoms. It has been synthesized via cyclization of 4-chlorobenzoic acid with thiosemicarbazide and evaluated for antimicrobial activity .
Hybrid Structures
- Thiadiazole-Triazole Hybrids : Compounds such as 5-(4-chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,3]thiazolo[2,3-c][1,2,4]triazole combine thiadiazole with triazole rings, enhancing structural complexity and bioactivity. These hybrids often exhibit synergistic effects, as seen in their anti-EGFR kinase activity .
Biological Activity
5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, known for its diverse biological activities. This article examines the compound's biological activity, focusing on its potential applications in medicinal chemistry, agriculture, and materials science.
Chemical Structure and Synthesis
The compound's structure features a thiadiazole ring substituted with a 4-chlorobenzyl group and a chlorine atom at the 5-position. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization under specific conditions such as heating in solvents like ethanol or acetic acid .
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microorganisms by inhibiting essential protein synthesis and enzyme activity .
- Antifungal Properties : Its structural features suggest potential antifungal activity, which is being explored in various studies .
- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through targeted signaling pathways .
The mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : Targeting ribosomal functions in bacteria.
- Induction of Apoptosis : In cancer cells, it disrupts cell cycle progression and promotes programmed cell death through mitochondrial pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer (MCF-7) cells with an IC50 value of 0.28 µg/mL. The mechanism involved cell cycle arrest at the G2/M phase .
- Another study evaluated its effectiveness against hepatocellular carcinoma (HepG2) cells, showcasing improved activity with structural modifications .
- Antimicrobial and Antifungal Studies :
- Agricultural Applications :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiadiazole derivatives:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 5-Chloro-3-(4-methyl-benzyl)-1,2,4-thiadiazole | Structure | Moderate | High |
| 5-Chloro-3-(4-nitro-benzyl)-1,2,4-thiadiazole | Structure | Low | Moderate |
| 5-Chloro-3-(4-bromo-benzyl)-1,2,4-thiadiazole | Structure | High | High |
This table illustrates that while some derivatives exhibit high antimicrobial activity, others may show better anticancer properties depending on their substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
